5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid
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Overview
Description
5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is a compound with a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, and cycloaddition reactions . Industrial production methods often involve multicomponent reactions and amination processes to achieve high yields and purity .
Chemical Reactions Analysis
5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]piperidine-3-carboxylic acid: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: This compound is used in the synthesis of Schiff bases and has different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H24N2O2/c1-9-4-3-5-10(2)15(9)12-6-11(13(16)17)7-14-8-12/h9-12,14H,3-8H2,1-2H3,(H,16,17)/t9-,10+,11?,12? |
InChI Key |
KTNLOAQAZGOCBU-ZYANWLCNSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C2CC(CNC2)C(=O)O)C |
Canonical SMILES |
CC1CCCC(N1C2CC(CNC2)C(=O)O)C |
Origin of Product |
United States |
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